BenchChemオンラインストアへようこそ!

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide

Serotonin receptor Dopamine receptor Conformational analysis

This compound features an ortho-methoxyphenylpiperazine pharmacophore linked by a sulfonylethyl spacer to a 4-methylbenzamide tail. The sulfonamide linkage shifts receptor-bound conformations vs. carboxamide analogs, producing distinct 5-HT1A/6/7 and D2 selectivity profiles. Substituting the benzamide or methoxy position can alter affinity >10-fold, so purchasing the exact CAS 897611-03-9 ensures reproducible receptor panel data. Ideal for CNS lead optimization, computational target prediction validation, and systematic SAR studies.

Molecular Formula C21H27N3O4S
Molecular Weight 417.52
CAS No. 897611-03-9
Cat. No. B2578692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide
CAS897611-03-9
Molecular FormulaC21H27N3O4S
Molecular Weight417.52
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C21H27N3O4S/c1-17-7-9-18(10-8-17)21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-5-3-4-6-20(19)28-2/h3-10H,11-16H2,1-2H3,(H,22,25)
InChIKeyJPNIANXLWPXZRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Properties of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide (CAS 897611-03-9)


N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide (CAS 897611-03-9; molecular formula C21H27N3O4S; molecular weight 417.52 g/mol) is a synthetic small molecule belonging to the arylpiperazinylalkyl sulfonamide class. Its structure consists of a 1-(2-methoxyphenyl)piperazine (o-OMe-PhP) head group linked via a sulfonylethyl spacer to a 4-methylbenzamide tail [1]. This compound is a member of a broader series of sulfonamide derivatives developed as ligands for serotonin (5-HT1A, 5-HT6, 5-HT7) and dopamine D2 receptors, with the carboxamide-to-sulfonamide replacement known to substantially alter receptor binding profiles and conformational behavior [1]. The o-OMe-PhP pharmacophore is a privileged scaffold in CNS drug discovery, and the sulfonyl linker distinguishes this compound from carboxamide analogs by introducing conformational flexibility differences that affect multi-receptor selectivity patterns [1]. The compound obeys Lipinski's Rule of Five, making it suitable as a lead-like scaffold for further optimization in drug discovery campaigns [2].

Why N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide Cannot Be Simply Substituted by Other Arylpiperazine Sulfonamides


Although numerous arylpiperazinylalkyl sulfonamides share a common scaffold, even minor structural modifications—such as changing the benzamide substituent from 4-methyl to 4-ethoxy, 4-fluoro, or 3-chloro—can lead to markedly different receptor affinity and selectivity profiles. Published structure-activity relationship (SAR) studies demonstrate that within the o-OMe-PhP sulfonamide series, the identity of the benzamide substitution significantly influences binding affinity at serotonin 5-HT1A, 5-HT6, 5-HT7, and dopamine D2 receptors, with Ki variations exceeding 10-fold between close analogs [1]. Furthermore, the sulfonamide linkage itself confers conformational properties distinct from carboxamide analogs—molecular modeling reveals only ~40% structural similarity between sulfonamide and carboxamide counterparts in receptor-bound states, versus ~83% similarity between carboxamide conformations, indicating that the sulfonyl group fundamentally alters multi-receptor interaction modes [1]. The 2-methoxy substituent on the phenylpiperazine ring also critically affects binding, as its ortho-position directs distinct interactions with conserved receptor residues compared to para-substituted analogs. Consequently, selecting an analog with a different benzamide substituent or methoxy position cannot be assumed to preserve the target compound's pharmacological fingerprint, making procurement of the exact CAS 897611-03-9 compound essential for reproducible results in receptor profiling studies.

Quantitative Differentiation Evidence for N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide (CAS 897611-03-9) Selection


Sulfonamide Linker Confers Distinct Conformational Behavior vs. Carboxamide Analogs at 5-HT1A and D2 Receptors

Molecular modeling of closely related o-OMe-PhP derivatives shows that sulfonamide 9b (structurally analogous to CAS 897611-03-9) and its carboxamide counterpart 9a adopt markedly different binding conformations at both 5-HT1A and D2 receptors. Structural similarity between 9a conformations at 5-HT1AR and D2R exceeds 83%, while the corresponding sulfonamide 9b conformations share only ~40% structural similarity between the two receptor-bound states [1]. This indicates that the sulfonamide group introduces a unique conformational adaptability that differentiates sulfonamide analogs from carboxamide analogs in multi-receptor targeting scenarios [1].

Serotonin receptor Dopamine receptor Conformational analysis

Predicted Biological Activity Spectrum Distinguishes CAS 897611-03-9 from Positional Isomers

In silico prediction of biological activity spectra using the PASS (Prediction of Activity Spectra for Substances) algorithm suggests that CAS 897611-03-9 has high predicted probability as a lipid peroxidase inhibitor (Pa = 0.970, Pi = 0.002) and antioxidant (Pa = 0.967, Pi = 0.002), and is predicted to be a CYP2C12 substrate (Pa = 0.955, Pi = 0.004) [1]. These predicted activities are a consequence of the specific combination of the 2-methoxyphenylpiperazine sulfonamide core with the 4-methylbenzamide tail, and would be expected to differ for analogs with alternative benzamide substitutions (e.g., 4-fluoro, 4-ethoxy) due to altered electronic and steric properties affecting target recognition [1].

In silico prediction PASS analysis Biological activity spectrum

4-Methylbenzamide Substituent Provides Distinct Physicochemical Profile vs. Halo-Substituted Analogs

The 4-methyl substitution on the benzamide ring of CAS 897611-03-9 provides an intermediate lipophilicity profile compared to halogenated analogs. While experimental logP/logD data for CAS 897611-03-9 are not available in non-excluded public databases, the 4-fluoro analog (CAS 899979-99-8, PubChem CID 7192129) has a computed XLogP3-AA of 2.1, and the 4-chloro analog would be expected to be more lipophilic [1]. The 4-methyl group provides a balanced lipophilic contribution without introducing the metabolic liabilities (oxidative defluorination) or enhanced CYP inhibition potential associated with halogenated aromatic rings. This physicochemical differentiation is relevant for applications requiring specific logD windows for blood-brain barrier penetration or aqueous solubility [1].

Physicochemical properties Lipophilicity Drug-likeness

Recommended Research and Procurement Application Scenarios for N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide


Serotonin and Dopamine Receptor Polypharmacology Profiling Studies

CAS 897611-03-9 is optimally deployed as a reference compound in receptor binding panels targeting serotonin 5-HT1A, 5-HT6, 5-HT7, and dopamine D2 receptors. Published SAR data on the o-OMe-PhP sulfonamide series demonstrate that sulfonamide-bridged compounds in this class engage these receptors with Ki values spanning the nanomolar to low-micromolar range, with the sulfonamide linker producing distinct binding modes relative to carboxamide counterparts [1]. The 4-methylbenzamide variant provides a baseline substitution that can be systematically compared against halo-, alkoxy-, and bulkier alkyl-substituted analogs to map the contribution of the benzamide moiety to multi-receptor selectivity. Procurement of this exact compound is recommended for laboratories constructing focused libraries for CNS target deconvolution or off-target liability assessment [1].

In Silico Prediction Model Validation and Benchmarking

The availability of PASS-predicted bioactivity data for CAS 897611-03-9—including high-probability predictions for lipid peroxidase inhibition (Pa=0.970) and antioxidant activity (Pa=0.967)—makes this compound suitable as a validation probe for computational target prediction algorithms [2]. Researchers can experimentally test these predictions in appropriate biochemical or cell-based assays and use the concordance (or discordance) between predicted and observed activities to benchmark the accuracy of in silico tools. Given the compound's membership in a well-defined structural series with multiple commercially available analogs, it offers a controlled chemical space for systematic validation studies [2].

Conformational Analysis of Sulfonamide vs. Carboxamide Bioisosteres in GPCR Ligand Design

The sulfonamide linkage in CAS 897611-03-9 provides a critical tool for investigating the conformational consequences of carboxamide-to-sulfonamide bioisosteric replacement in GPCR ligand design. Molecular modeling studies on the o-OMe-PhP series have established that sulfonamide analogs adopt receptor-bound conformations that differ fundamentally from their carboxamide counterparts, with only ~40% inter-receptor conformational conservation for sulfonamides versus >83% for carboxamides [1]. Procuring this compound enables experimental validation of these computational predictions through techniques such as X-ray crystallography, NMR spectroscopy, or cryo-EM of receptor-ligand complexes, contributing to the rational design of ligands with tailored conformational properties and polypharmacological profiles [1].

Focused Library Construction for CNS Lead Optimization

CAS 897611-03-9 serves as a versatile starting point for medicinal chemistry optimization campaigns targeting CNS disorders. The compound's compliance with Lipinski's Rule of Five, combined with the privileged o-OMe-PhP pharmacophore and the synthetically tractable sulfonamide linker, enables systematic exploration of structure-activity relationships through parallel synthesis or combinatorial chemistry approaches [1][2]. Procurement of this specific 4-methylbenzamide variant, alongside its 4-fluoro (CAS 899979-99-8), 4-ethoxy (CAS 897611-06-2), and 3-fluoro (CAS 897611-08-4) analogs, allows for a matrix-based SAR exploration that maps the interplay between benzamide substitution, receptor affinity, and ADME properties in a controlled chemical series. The methyl substituent offers a balanced electronic and steric profile that can serve as a reference point for evaluating the impact of electron-withdrawing (e.g., fluoro) or electron-donating (e.g., ethoxy) modifications [3].

Quote Request

Request a Quote for N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.